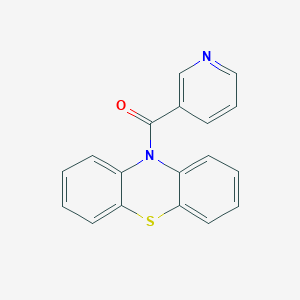

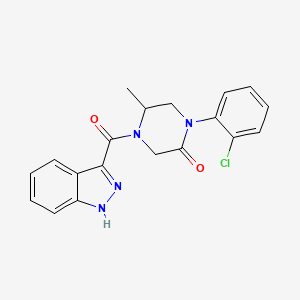

![molecular formula C18H12N2O5S B5511335 3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves condensation reactions between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derivatives and 3-(2-bromoacetyl)-2H-chromen-2-one under specific conditions. This process yields a novel series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, which includes the compound of interest (Ingale et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds, including 3-({[5-(2-Methyl-3-Furyl)-1,3,4-Oxadiazol-2-yl]thio}acetyl)-2H-Chromen-2-One, has been established through various analytical techniques such as UV, IR, 1H and 13C-NMR spectroscopy. These techniques help in elucidating the positions of protons and carbons in the molecule, providing a detailed understanding of its structure (Hamdi et al., 2011).

Chemical Reactions and Properties

These compounds, including the one , have been found to undergo various chemical reactions, contributing to their diverse biological activities. They have shown significant activities in various biological assays, hinting at their potential pharmacological applications. Their reactivity and interaction with other chemical entities are crucial for understanding their mechanism of action (Bhat et al., 2008).

科学的研究の応用

Antimicrobial Activity

One of the prominent applications of this compound is in the development of new antimicrobial agents. Research has shown that derivatives bearing the 1,3,4-oxadiazole moiety exhibit moderate to high antimicrobial activity against a range of microbial strains. For example, a study by El‐Sayed et al. (2011) synthesized new C-furyl glycosides bearing substituted 1,3,4-oxadiazoles and demonstrated their antimicrobial effectiveness (El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011). Similarly, compounds synthesized from 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones have been screened for antimicrobial activity, showing significant potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Anti-inflammatory and Analgesic Activities

Another critical area of application is in the development of anti-inflammatory and analgesic agents. Ingale et al. (2010) synthesized a novel series of this compound and evaluated them for in vivo acute anti-inflammatory and analgesic activities. The study found that several derivatives exhibited significant anti-inflammatory and analgesic activities, with a lower degree of ulcerogenic potential compared to standard NSAIDs (Ingale, Maddi, Palkar, Ronad, MamleDesai, Vishwanathswamy, & Satyanarayana, 2010).

Antituberculosis Activity

The compound's derivatives have also been investigated for their antituberculosis potential. A study by Mir, Siddiqui, & Comrie (1991) synthesized related compounds and tested them against Mycobacterium tuberculosis, showing promising results in combating tuberculosis (Mir, Siddiqui, & Comrie, 1991).

Anticancer and Cytotoxic Activities

Research into the anticancer properties of derivatives of this compound has also been conducted. For instance, Gomha & Khalil (2012) employed ultrasound irradiation for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, which demonstrated potent cytotoxic activity against human keratinocytes (Gomha & Khalil, 2012).

特性

IUPAC Name |

3-[2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5S/c1-10-12(6-7-23-10)16-19-20-18(25-16)26-9-14(21)13-8-11-4-2-3-5-15(11)24-17(13)22/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPLRRBUVZFLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)

![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)

![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)

![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)

![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)